Cas no 1073354-27-4 (6-(benzylamino)pyridine-3-boronic acid pinacol ester)

6-(benzylamino)pyridine-3-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 2-Pyridinamine, N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(Benzylamino)pyridine-3-boronic acid pinacol ester
- 2-(BENZYLAMINO)PYRIDINE-5-BORONIC ACID PINACOL ESTER
- AB29920
- AK-43593
- CTK8E7344
- MolPort-002-054-830
- N-(PHENYLMETHYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PYRIDINAMINE
- AKOS015949652
- DTXSID30660611
- MFCD06798270
- 6-(Benzylamino)pyridine-3-boronic acid pinacol ester, AldrichCPR
- AS-2736
- FD10008
- 1073354-27-4
- J-001828
- SCHEMBL15550766
- CS-0175725
- 6-(benzylamino)pyridine-3-boronic acid pinacol ester
-
- MDL: MFCD06798270
- インチ: InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21)
- InChIKey: BWIHFPRFKBKWMU-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(C2=CNC(=NCC3=CC=CC=C3)C=C2)O1
計算された属性
- せいみつぶんしりょう: 310.18500
- どういたいしつりょう: 310.185
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- 密度みつど: 1.1
- ゆうかいてん: 135-138°C
- ふってん: 446.8°C at 760 mmHg
- フラッシュポイント: 224°C
- 屈折率: 1.555
- PSA: 43.38000
- LogP: 3.06590
6-(benzylamino)pyridine-3-boronic acid pinacol ester セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P264; P270; P301+P310+P330; P405; P501
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
6-(benzylamino)pyridine-3-boronic acid pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(benzylamino)pyridine-3-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM136245-5g |
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | 95% | 5g |
$393 | 2023-02-19 | |
Key Organics Ltd | AS-2736-1G |
N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | >95% | 1g |
£63.00 | 2025-02-08 | |
AK Scientific | AMTB753-5g |
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | 97% | 5g |
$364 | 2025-02-18 | |
AK Scientific | AMTB753-250mg |
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | 97% | 250mg |
$39 | 2025-02-18 | |
Matrix Scientific | 097338-250mg |
6-(Benzylamino)pyridine-3-boronicacid |
1073354-27-4 | 250mg |
$243.00 | 2023-09-10 | ||
Key Organics Ltd | AS-2736-0.5G |
N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | >95% | 0.5g |
£47.00 | 2025-02-08 | |
Key Organics Ltd | AS-2736-5G |
N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
1073354-27-4 | >95% | 5g |
£187.00 | 2025-02-08 | |
abcr | AB206501-5g |
6-(Benzylamino)pyridine-3-boronic acid pinacol ester, 95%; . |
1073354-27-4 | 95% | 5g |
€348.20 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268178-250 mg |
6-(Benzylamino)pyridine-3-boronic acid pinacol ester, |
1073354-27-4 | 250MG |
¥2,226.00 | 2023-07-11 | ||
A2B Chem LLC | AB77045-5g |
6-(Benzylamino)pyridine-3-boronic acid pinacol ester |
1073354-27-4 | 95% | 5g |
$224.00 | 2024-04-20 |
6-(benzylamino)pyridine-3-boronic acid pinacol ester 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
6-(benzylamino)pyridine-3-boronic acid pinacol esterに関する追加情報
6-(Benzylamino)Pyridine-3-Boronic Acid Pinacol Ester: A Comprehensive Overview
The compound with CAS No. 1073354-27-4, commonly referred to as 6-(benzylamino)pyridine-3-boronic acid pinacol ester, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and incorporates a boronic acid group, which is a key functional group in modern organic chemistry. The benzylamino substituent adds further complexity and reactivity to the molecule, making it a versatile building block for various chemical transformations.
Recent advancements in organoboron chemistry have highlighted the importance of boronic acids and their derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pinacol ester form of this compound is particularly advantageous due to its stability and ease of handling compared to the free boronic acid. This makes it an ideal candidate for large-scale synthesis and application in diverse chemical industries.
The synthesis of 6-(benzylamino)pyridine-3-boronic acid pinacol ester typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, to optimize the yield and purity of this compound. Recent studies have demonstrated that the use of microwave-assisted synthesis can significantly accelerate the reaction process while maintaining high product quality.
In terms of applications, this compound has found extensive use in the construction of complex molecular architectures. Its ability to undergo various cross-coupling reactions makes it invaluable in the synthesis of biologically active molecules, such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. For instance, a study published in *Nature Communications* highlighted its role in the development of novel anticancer agents through its incorporation into heterocyclic frameworks.
The benzylamino group attached to the pyridine ring introduces unique electronic and steric properties to the molecule. This substituent enhances the compound's solubility in organic solvents and facilitates its participation in hydrogen bonding interactions, which are critical in many biochemical processes. Furthermore, the presence of the boronic acid group allows for selective functionalization at specific positions on the pyridine ring, enabling chemists to tailor the molecule for specific applications.
Recent breakthroughs in materials science have also leveraged this compound's properties for the development of advanced materials. For example, researchers have utilized its ability to form stable covalent bonds in constructing two-dimensional (2D) materials with tailored electronic properties. These materials hold promise for applications in flexible electronics and energy storage devices.
In conclusion, 6-(benzylamino)pyridine-3-boronic acid pinacol ester (CAS No. 1073354-27-4) stands as a testament to the ingenuity and precision of modern organic chemistry. Its unique structure, versatile functional groups, and compatibility with cutting-edge synthetic techniques make it an indispensable tool in both academic research and industrial applications. As ongoing research continues to uncover new possibilities for this compound, its impact on various scientific disciplines is expected to grow significantly.
1073354-27-4 (6-(benzylamino)pyridine-3-boronic acid pinacol ester) 関連製品
- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)
- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 2227805-03-8((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)
- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)
- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)
- 142034-80-8(2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)
- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)
- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])
